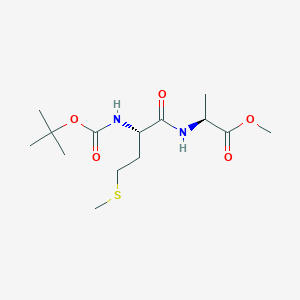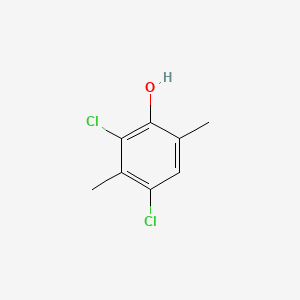
2,4-Dichloro-3,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3,6-dimethylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring, along with a hydroxyl group. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3,6-dimethylphenol can be synthesized through the chlorination of 3,6-dimethylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 4-chloro-3,5-dimethylphenol with N-chloroacetamide in glacial acetic acid with concentrated hydrochloric acid (HCl) . This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed.
Major Products:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the reagents used.
科学的研究の応用
2,4-Dichloro-3,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies related to microbial inhibition and disinfection.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized as a preservative in various products, including personal care items and industrial fluids.
作用機序
The antimicrobial action of 2,4-Dichloro-3,6-dimethylphenol is primarily due to its ability to disrupt the cell wall of microorganisms. The phenolic nature of the compound allows it to penetrate the cell membrane, leading to the leakage of cellular contents and eventual cell death. This mechanism is particularly effective against Gram-positive bacteria .
類似化合物との比較
- 2,4-Dichlorophenol
- 3,5-Dichloro-2,4-dimethylphenol
- 4-Chloro-3,5-dimethylphenol
Comparison: 2,4-Dichloro-3,6-dimethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct antimicrobial properties. Compared to similar compounds, it has a more intense smell and is less soluble in water, which can influence its application in various formulations .
特性
CAS番号 |
2057-64-9 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC名 |
2,4-dichloro-3,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3 |
InChIキー |
WEJXBXDLLWHUNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1O)Cl)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


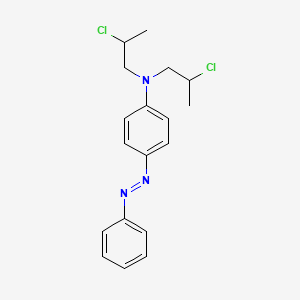

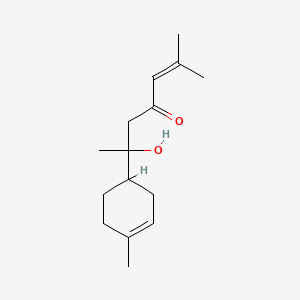
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)

![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)

![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)

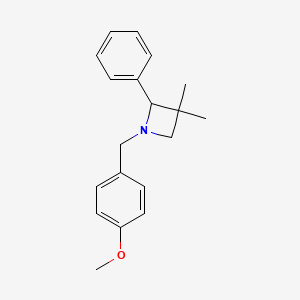

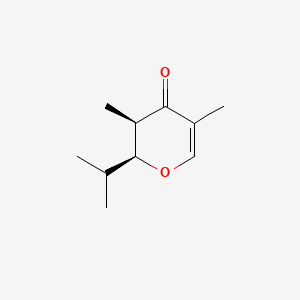
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
